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Compound of Interest

Compound Name: Dactylorhin A

Cat. No.: B1669759

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylorhin A, a significant bioactive compound isolated from the tubers of Dactylorhiza
hatagirea, has garnered interest for its potential therapeutic applications. This technical guide
provides a comprehensive overview of the spectroscopic data and experimental methodologies
crucial for the characterization of Dactylorhin A. The information presented herein is intended
to serve as a foundational resource for researchers engaged in the isolation, identification, and
further investigation of this natural product. This document outlines the key spectroscopic
techniques employed in the structural elucidation of Dactylorhin A, including Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and
Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols for the isolation and
analysis of Dactylorhin A are also provided, alongside a proposed signaling pathway that may
be modulated by this compound, offering insights into its potential mechanism of action.

Physicochemical Properties of Dactylorhin A

Dactylorhin A is a complex glycosidic ester. A summary of its key physicochemical properties
is presented in Table 1.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1669759?utm_src=pdf-interest
https://www.benchchem.com/product/b1669759?utm_src=pdf-body
https://www.benchchem.com/product/b1669759?utm_src=pdf-body
https://www.benchchem.com/product/b1669759?utm_src=pdf-body
https://www.benchchem.com/product/b1669759?utm_src=pdf-body
https://www.benchchem.com/product/b1669759?utm_src=pdf-body
https://www.benchchem.com/product/b1669759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source

Molecular Formula CaoHs6022

(2R)-2-3-D-glucopyranosyloxy-

2-(2-methylpropyl) butanedioic
IUPAC Name acid bis(4-p-D-

glucopyranosyloxybenzyl)

ester
Molecular Weight 888.85 g/mol
Appearance White amorphous powder N/A

B Soluble in methanol, ethanol;
Solubility ) ) N/A
sparingly soluble in water

Spectroscopic Data for Structural Elucidation

The structural characterization of Dactylorhin A relies on a combination of modern
spectroscopic techniques. While a complete, publicly available dataset of all spectroscopic
values for Dactylorhin A is not readily found in the searched literature, this section provides a
templated structure for the expected data based on the known structure and common values

for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic
molecules like Dactylorhin A. *H NMR provides information on the proton environment, while
13C NMR details the carbon skeleton.

Table 2: tH NMR Spectroscopic Data (500 MHz, CDsOD) for Dactylorhin A (Template)
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Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

Aromatic Protons (H-
7.30-7.10 m

2', H-6")

Anomeric Proton (Glc
5.10 d 7.5

H-1)

Anomeric Proton (Glc
4.90 d 7.5

H-1)

Sugar Protons,
4.50 - 3.40 m

Methylene Protons
2.80 m - Methine Proton
1.00-0.80 m - Methyl Protons

Table 3: 13C NMR Spectroscopic Data (125 MHz, CDsOD) for Dactylorhin A (Template)

Chemical Shift (6, ppm) Assighment

175.0-170.0 Carbonyl Carbons (C=0)

160.0 - 115.0 Aromatic Carbons

105.0-100.0 Anomeric Carbons (Glc C-1)

80.0 - 60.0 Sugar Carbons, Oxygenated Carbons
45.0 - 20.0 Aliphatic Carbons

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming
the molecular formula.

Table 4: Mass Spectrometric Data for Dactylorhin A
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. lonization .
Technique Observed miz Interpretation Source
Mode
Adduct ion
UPLC-ESI/TQ- N ,
MS Positive 906.5 [M+NHa]* confirms MW of
888.5
- Protonated
HR-ESI-MS Positive 889.3265 [M+H]* N/A
molecule
N 911.3084 Sodiated
HR-ESI-MS Positive N/A
[M+Na]* molecule

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 5: FT-IR Spectroscopic Data for Dactylorhin A (Template)

Wavenumber (cm~?) Intensity Assignment

O-H stretching (hydroxyl
3400 (broad) Strong

groups)
2960, 2870 Medium C-H stretching (aliphatic)
1735 Strong C=0 stretching (ester)
1610, 1510 Medium C=C stretching (aromatic)

C-O stretching (glycosidic
1070 Strong 9 (gl

bond)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

which is particularly useful for identifying chromophores such as aromatic rings.

Table 6: UV-Vis Spectroscopic Data for Dactylorhin A (Template)
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Solvent Amax (nm) Absorbance

Methanol 225, 275 N/A

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of
Dactylorhin A.

Isolation and Purification of Dactylorhin A

The following is a generalized protocol for the isolation of Dactylorhin A from the tubers of
Dactylorhiza hatagirea.

o Extraction:

o Air-dried and powdered tubers of D. hatagirea (1 kg) are macerated with methanol (3 x 5
L) at room temperature for 72 hours.

o The methanolic extracts are combined and concentrated under reduced pressure using a
rotary evaporator to yield a crude extract.

¢ Fractionation:

o The crude methanolic extract is suspended in water and partitioned successively with n-
hexane, chloroform, and ethyl acetate.

o The ethyl acetate fraction, typically enriched with glycosides, is concentrated in vacuo.

o Chromatographic Purification:
o The ethyl acetate fraction is subjected to column chromatography on a silica gel column.
o The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 80:20).

o Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable
solvent system (e.g., chloroform:methanol, 9:1) and visualized with an appropriate staining
agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
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o Fractions containing the major compound of interest are pooled and further purified by
preparative high-performance liquid chromatography (HPLC) on a C18 column with a
methanol-water gradient to yield pure Dactylorhin A.

 To cite this document: BenchChem. [Spectroscopic and Methodological Characterization of
Dactylorhin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669759#spectroscopic-data-for-dactylorhin-a-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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